3-(Methylsulfinyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfinyl)pyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a methylsulfinyl group at the third position of the pyridazine ring imparts unique chemical and biological properties to this compound. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with unsaturated diketones or 1,4-dicarbonyl compounds. The reaction conditions often include the use of strong bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide for deprotonative metalation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfinyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyridazine derivatives
Scientific Research Applications
3-(Methylsulfinyl)pyridazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives have been found to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to anti-inflammatory and antiplatelet effects . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its pharmacological activities .
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto functionality at the third position.
Pyrimidine: A similar diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4
Uniqueness: 3-(Methylsulfinyl)pyridazine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This functional group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the methylsulfinyl group may enhance the compound’s pharmacological properties compared to other pyridazine derivatives .
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-methylsulfinylpyridazine |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-3-2-4-6-7-5/h2-4H,1H3 |
InChI Key |
XWEZOHRGOBUIBB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.